Heneicosapentaenoic acid
Overview
Description
Heneicosapentaenoic acid, also known as (all-Z)-6,9,12,15,18-heneicosapentaenoic acid, is a polyunsaturated fatty acid with a 21-carbon chain and five cis double bonds. This compound is found in trace amounts in fish oils and certain algae. It is structurally similar to eicosapentaenoic acid, with an additional carbon atom at the carboxyl end, placing the first double bond at the delta-6 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heneicosapentaenoic acid can be synthesized through the chemical elongation of eicosapentaenoic acid. This process involves the addition of a carbon atom to the carboxyl end of eicosapentaenoic acid, resulting in the formation of this compound. The elongation process typically employs reagents such as diazomethane and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources such as fish oils and algae. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Heneicosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone under controlled conditions to form epoxides and other oxidation products.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated fatty acids.
Substitution: Substitution reactions can occur at the double bonds of this compound, often using halogens or other electrophilic reagents.
Major Products Formed:
Oxidation Products: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids and other substituted derivatives.
Scientific Research Applications
Heneicosapentaenoic acid has several scientific research applications across various fields:
Chemistry:
- Used as a model compound to study the effects of polyunsaturated fatty acids on lipid membranes and their interactions with proteins.
Biology:
- Investigated for its role in modulating cellular processes, including inflammation and cell signaling pathways.
Medicine:
- Explored for its potential therapeutic effects in reducing inflammation and preventing cardiovascular diseases. It has been shown to inhibit the synthesis of arachidonic acid and eicosanoids, which are involved in inflammatory responses .
Industry:
Mechanism of Action
Heneicosapentaenoic acid exerts its effects by incorporating into cellular membranes and influencing the activity of enzymes involved in lipid metabolism. It is a strong inhibitor of the conversion of alpha-linoleic acid and dihomo-gamma-linolenic acid to arachidonic acid in hepatoma cells. Additionally, it inhibits thromboxane synthesis in isolated platelets and inactivates prostaglandin H synthase .
Comparison with Similar Compounds
Eicosapentaenoic Acid: A 20-carbon polyunsaturated fatty acid with five cis double bonds.
Docosahexaenoic Acid: A 22-carbon polyunsaturated fatty acid with six cis double bonds.
Comparison: Heneicosapentaenoic acid is unique due to its 21-carbon chain length and the position of its double bonds. Unlike eicosapentaenoic acid and docosahexaenoic acid, this compound has its first double bond at the delta-6 position, which may influence its biological activity and interactions with enzymes .
Properties
IUPAC Name |
(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQFSPEWCSDO-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475525 | |
Record name | UNII-HR3EZB17BI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24257-10-1 | |
Record name | Heneicosapentaenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-HR3EZB17BI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HENEICOSAPENTAENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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